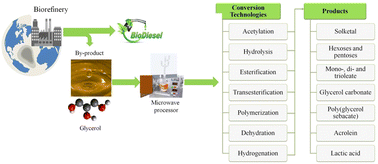Glycerol and microwave-assisted catalysis: recent progress in batch and flow devices
Sustainable Energy & Fuels Pub Date: 2023-03-10 DOI: 10.1039/D2SE01647H
Abstract
Glycerol is a platform molecule allowing the production of high value-added molecules with numerous industrial applications in many different fields. Among the several studies found in the literature, the increasingly reported use of microwave (MW) radiation has been due to its valuable advantages, mainly in the reduction of reaction time, energy efficiency, and environmental aspects. Microwave heating is rapidly emerging as an effective and efficient tool in various technological and scientific fields. MW heating offers numerous advantages over conventional heating. Thus, this review article collects research results published in the last 10 years of MW-assisted synthesis of various products from glycerol. The articles were classified according to (i) the main reactions from glycerol: dehydration, esterification, etherification, carbonation, ketalization, aromatization, hydrogenation, and polymerization and (ii) the use of glycerol as an additive using MW radiation, along with examples based on the optimization of the synthesis conditions.

Recommended Literature
- [1] Contents list
- [2] A novel spiro-annulated benzimidazole host for highly efficient blue phosphorescent organic light-emitting devices†
- [3] A one step method for isolation of genomic DNA using multi-amino modified magnetic nanoparticles†
- [4] The determination of lithium, sodium and potassium in geological materials by atomic-emission spectrophotometry with the nitrous oxide-acetylene laminar-flow flame
- [5] Heterogeneous Ni-MOF/V2CTx–MXene hierarchically-porous nanorods for robust and high energy density hybrid supercapacitors†
- [6] Inside front cover
- [7] Potential roles of hyaluronic acid in in vivo CAR T cell reprogramming for cancer immunotherapy
- [8] Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?†
- [9] Micromolding of solvent resistant microfluidic devices†‡
- [10] Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions










